3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that features a unique combination of adamantane, sulfamoyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is carried out in a one-pot process, optimizing the yield and reducing reaction times . The use of microwave irradiation has been shown to significantly increase yields and reduce reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques could further optimize the process, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted benzamides.
Scientific Research Applications
3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its potential antiviral properties are being explored for treating diseases like dengue fever.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins. Molecular docking studies have suggested that the compound binds to active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound shares a similar adamantane and sulfamoyl structure but lacks the nitrophenyl group.
1-(3-Isoselenocyanatopropyl)adamantane: Another adamantane derivative with different functional groups, showing potential in anti-cancer applications.
Uniqueness
3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of adamantane, sulfamoyl, and nitrophenyl groups, which confer distinct chemical and biological properties. Its potential antiviral activity, particularly against dengue virus, sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H31N3O5S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-[1-(1-adamantyl)propylsulfamoyl]-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C26H31N3O5S/c1-2-24(26-14-17-9-18(15-26)11-19(10-17)16-26)28-35(33,34)23-8-3-5-20(12-23)25(30)27-21-6-4-7-22(13-21)29(31)32/h3-8,12-13,17-19,24,28H,2,9-11,14-16H2,1H3,(H,27,30) |
InChI Key |
DTAOUQILWHMKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.